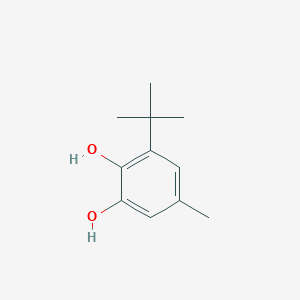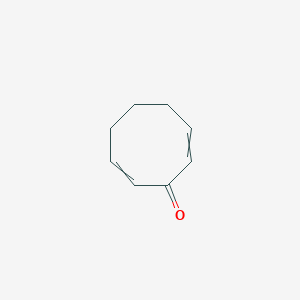
Cycloocta-2,7-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta-2,7-dien-1-one, also known as COD, is an organic compound with the chemical formula C8H10O. It is a cyclic ketone with a unique structure that has attracted the attention of many researchers due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
Cycloocta-2,7-dien-1-one acts as a dienophile in Diels-Alder reactions, which is a powerful tool in organic synthesis. Moreover, it can undergo various chemical transformations, including oxidation, reduction, and addition reactions, making it a versatile compound in organic chemistry.
Biochemical and Physiological Effects:
Cycloocta-2,7-dien-1-one has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been found to possess antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Cycloocta-2,7-dien-1-one is its high reactivity, which makes it an ideal reagent for various chemical transformations. Moreover, it is readily available and relatively inexpensive, making it a popular choice for many researchers. However, Cycloocta-2,7-dien-1-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can lead to decomposition.
Zukünftige Richtungen
There are several future directions for research on Cycloocta-2,7-dien-1-one, including the development of new synthetic methodologies for its preparation, the exploration of its biological activities, and the synthesis of new compounds based on its structure. Additionally, the use of Cycloocta-2,7-dien-1-one in material science and nanotechnology is an area of active research, with potential applications in the development of new materials and devices. Furthermore, the development of new synthetic routes to access Cycloocta-2,7-dien-1-one derivatives with improved properties and functionalities is an area of future research.
Synthesemethoden
The synthesis of Cycloocta-2,7-dien-1-one can be achieved through various methods, including the oxidation of cyclooctene, the dehydration of cyclooctanol, and the cyclization of 1,7-octadiene. However, the most widely used method is the oxidation of cyclooctene using potassium permanganate or osmium tetroxide as oxidants.
Wissenschaftliche Forschungsanwendungen
Cycloocta-2,7-dien-1-one has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. It is also used as a building block for the synthesis of various functionalized compounds, such as cyclooctadiene, which is widely used in organometallic chemistry. Additionally, Cycloocta-2,7-dien-1-one is used as a starting material for the synthesis of various polymers, including polyimides and polyesters.
Eigenschaften
CAS-Nummer |
1073-76-3 |
|---|---|
Produktname |
Cycloocta-2,7-dien-1-one |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
cycloocta-2,7-dien-1-one |
InChI |
InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2 |
InChI-Schlüssel |
HEDBDDAUWRQANO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(=O)C=CC1 |
Kanonische SMILES |
C1CC=CC(=O)C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
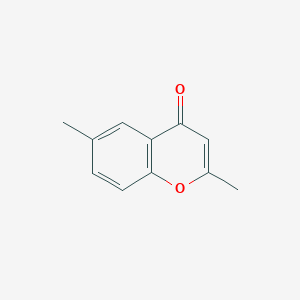
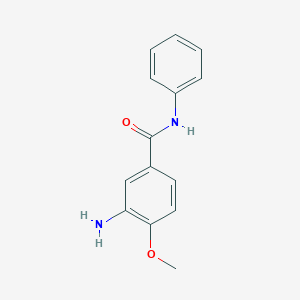

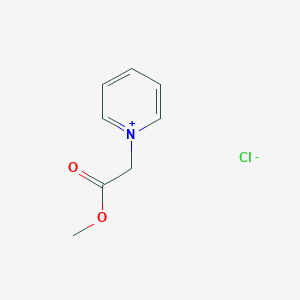
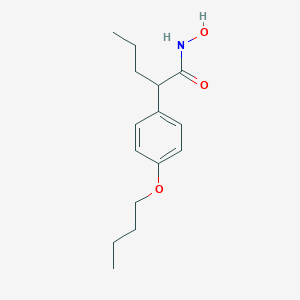



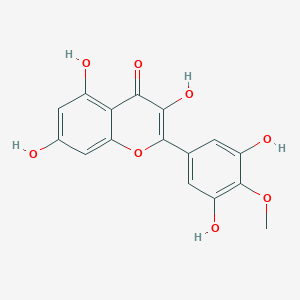
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)

